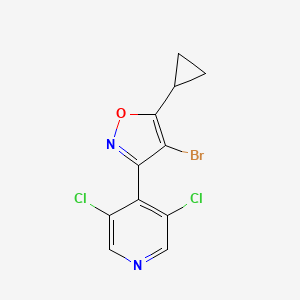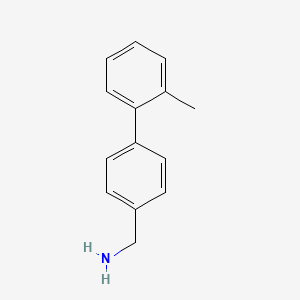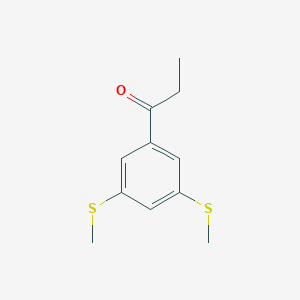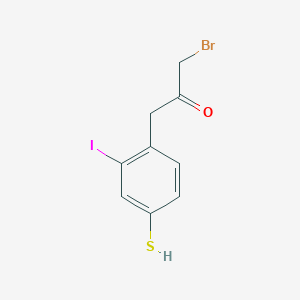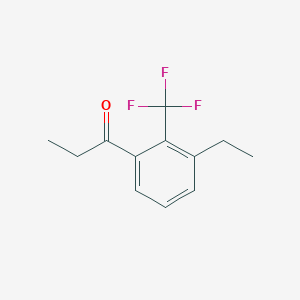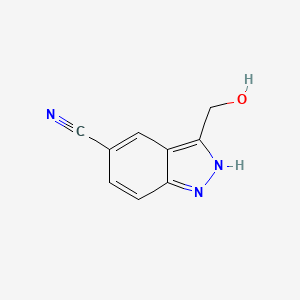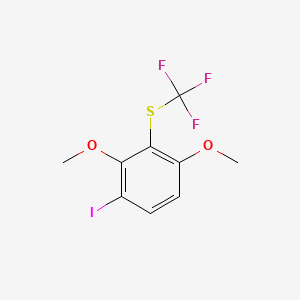
1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S It is characterized by the presence of methoxy, iodo, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene typically involves the introduction of the iodo and trifluoromethylthio groups onto a dimethoxybenzene precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent like trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and trifluoromethylthio groups.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and electron-donating interactions, while the iodo and trifluoromethylthio groups can engage in halogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Lacks the trifluoromethylthio group.
1,3-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group and has a different substitution pattern.
1,3-Dimethoxy-4-(trifluoromethylthio)benzene: Lacks the iodo group.
Uniqueness
1,3-Dimethoxy-4-iodo-2-(trifluoromethylthio)benzene is unique due to the presence of both the iodo and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H8F3IO2S |
|---|---|
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
1-iodo-2,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3 |
Clé InChI |
WYHLWRFNRLWSTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)I)OC)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


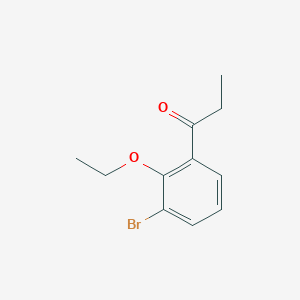
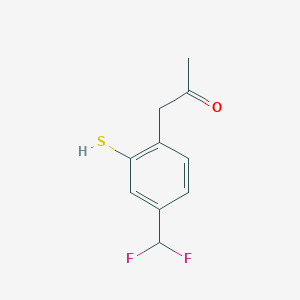
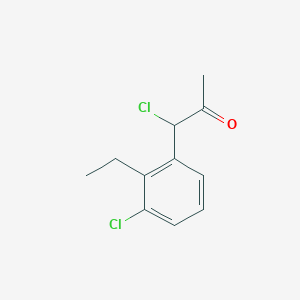

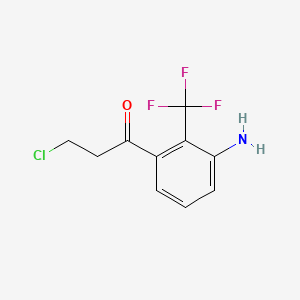
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
